molecular formula C10H10O4 B1592666 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid CAS No. 1000414-37-8

2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

Cat. No. B1592666
M. Wt: 194.18 g/mol
InChI Key: XGXRWHAYNFAHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732626B2

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (47 mg) and (S,S)-Et-FerroTANE (44 mg) was added methanol (15 mL) sufficiently substituted by argon gas, and the mixture was stirred at room temperature 15 min. To a mixture of (6-hydroxy-1-benzofuran-3-yl)carboxylic acid (1.92 g) and sodium methoxide (270 mg) was added methanol (35 mL) sufficiently substituted by argon gas. The methanol solution prepared earlier was added thereto, and the mixture was stirred at room temperature for 2 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 91.2%, and the yield was 98.5%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
47 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S,S)-Et-FerroTANE
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6]([C:9](O)=O)=[CH:7][O:8][C:4]=2[CH:3]=1.[CH3:14][O-:15].[Na+].[H][H].C[OH:20]>>[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[CH:6]([CH2:9][C:14]([OH:20])=[O:15])[CH2:7][O:8][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
47 mg
Type
reactant
Smiles
Name
(S,S)-Et-FerroTANE
Quantity
44 mg
Type
reactant
Smiles
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
OC1=CC2=C(C(=CO2)C(=O)O)C=C1
Name
Quantity
270 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Step Six
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OC1=CC2=C(C(CO2)CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732626B2

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (47 mg) and (S,S)-Et-FerroTANE (44 mg) was added methanol (15 mL) sufficiently substituted by argon gas, and the mixture was stirred at room temperature 15 min. To a mixture of (6-hydroxy-1-benzofuran-3-yl)carboxylic acid (1.92 g) and sodium methoxide (270 mg) was added methanol (35 mL) sufficiently substituted by argon gas. The methanol solution prepared earlier was added thereto, and the mixture was stirred at room temperature for 2 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 91.2%, and the yield was 98.5%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
47 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S,S)-Et-FerroTANE
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6]([C:9](O)=O)=[CH:7][O:8][C:4]=2[CH:3]=1.[CH3:14][O-:15].[Na+].[H][H].C[OH:20]>>[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[CH:6]([CH2:9][C:14]([OH:20])=[O:15])[CH2:7][O:8][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
47 mg
Type
reactant
Smiles
Name
(S,S)-Et-FerroTANE
Quantity
44 mg
Type
reactant
Smiles
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
OC1=CC2=C(C(=CO2)C(=O)O)C=C1
Name
Quantity
270 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Step Six
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OC1=CC2=C(C(CO2)CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.